5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Coupling Reaction: Formation of the benzotriazole moiety via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Amide Formation: The final step involves the formation of the amide bond between the benzotriazole derivative and the benzoyl chloride under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzotriazole moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the benzotriazole moiety .
Scientific Research Applications
5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Shares similar halogenation but differs in the amide substituents.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains different substituents on the benzene ring and benzamide moiety.
Uniqueness
5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the benzotriazole moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H13BrCl2N4O |
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Molecular Weight |
476.1 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C20H13BrCl2N4O/c1-11-2-5-13(6-3-11)27-25-18-9-16(23)17(10-19(18)26-27)24-20(28)14-8-12(21)4-7-15(14)22/h2-10H,1H3,(H,24,28) |
InChI Key |
OMMPJRVGWDGGGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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